molecular formula C10H14ClN3O B1356678 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine CAS No. 901586-60-5

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Cat. No. B1356678
CAS RN: 901586-60-5
M. Wt: 227.69 g/mol
InChI Key: QBLWJUZCFCIFMB-UHFFFAOYSA-N
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Description

“4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C10H14ClN3O . It is a halogenated heterocycle and is typically in solid form .


Molecular Structure Analysis

The InChI string for this compound is 1S/C10H14ClN3O/c1-2-8-7-9(11)13-10(12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 227.69 g/mol . It is typically stored at room temperature .

Scientific Research Applications

Thiazolo[4,5-d]pyrimidines Synthesis and Antibacterial Evaluation


This research delves into the synthesis of thiazolo[4,5-d]pyrimidines, starting with 4-amino-5-bromo-2-chloro-6-methylpyrimidine. The process includes alkylation steps and substitutions with morpholine, leading to compounds evaluated for their antibacterial properties. The morpholine component plays a role in the structural modification of the compounds, which are assessed for potential antibacterial applications (Rahimizadeh et al., 2011).

Biocorrosion Inhibition

Biocorrosion Inhibition Effect of 2-aminopyrimidine Derivatives on SRB
The study investigates the impact of 2-aminopyrimidine derivatives on biocorrosion, specifically targeting the growth of Desulfotomaculum sp. and the corrosion of X65 steel. Among the tested compounds, 2-amino-4-chloro-6-morpholinepyrimidine (AMP3) shows a significant reduction in bacterial growth and biocorrosion, highlighting its potential application in corrosion inhibition (Onat et al., 2016).

Crystallography and Material Science

Two Polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c
This paper presents the crystallization of 2-amino-4-chloro-6-morpholinopyrimidine, showcasing two polymorphs with distinct molecular linkages and hydrogen bonding patterns. The structural details offer insights into the crystal engineering and material properties of such compounds, potentially useful in various applications, including pharmaceuticals and material science (Bowes et al., 2003).

Drug Design and Receptor Antagonism

Synthesis and Characterization of Chiral Alkoxymethyl Morpholine Analogs as Dopamine Receptor 4 (D4R) Antagonists
This study focuses on the synthesis of chiral alkoxymethyl morpholine analogs aimed at developing novel dopamine D4 receptor antagonists. The research signifies the role of morpholine and its derivatives in the design of selective receptor antagonists, a crucial aspect of targeted drug development (Witt et al., 2016).

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The signal word associated with this compound is "Warning" . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-(4-chloro-6-ethylpyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-2-8-7-9(11)13-10(12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLWJUZCFCIFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590740
Record name 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

901586-60-5
Record name 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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